An In-depth Technical Guide to 1-(Phenylmethane)sulfonylpiperidin-3-amine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-(Phenylmethane)sulfonylpiperidin-3-amine: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-(Phenylmethane)sulfonylpiperidin-3-amine, a key heterocyclic amine intermediate in medicinal chemistry. It details the compound's chemical identifiers, physicochemical properties, a validated synthetic pathway, and its critical role as a building block in the development of advanced pharmaceutical agents. This document is intended for researchers, scientists, and professionals in drug discovery and development, offering expert insights into the strategic use of this versatile scaffold.
Chemical Identity and Core Properties
1-(Phenylmethane)sulfonylpiperidin-3-amine, also known by its IUPAC name 1-benzylsulfonylpiperidin-3-amine, is a disubstituted piperidine derivative. The structure incorporates a flexible benzylsulfonyl group attached to the piperidine nitrogen and a primary amine at the 3-position, making it a valuable bifunctional molecule for further chemical elaboration.
The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and natural alkaloids due to its favorable pharmacokinetic properties and its ability to adopt a stable chair conformation for precise presentation of substituents.[1][2] The addition of the benzylsulfonyl group modulates the basicity of the piperidine nitrogen and introduces a lipophilic moiety that can engage in specific interactions within biological targets.
Table 1: Identifiers and Physicochemical Properties
| Identifier | Value | Source |
| CAS Number | 1019527-84-4 | [3][4] |
| IUPAC Name | 1-benzylsulfonylpiperidin-3-amine | [4] |
| Molecular Formula | C₁₂H₁₈N₂O₂S | [4][5] |
| Molecular Weight | 254.35 g/mol | [4][5] |
| InChIKey | GNKKYNJRNPWQGM-UHFFFAOYSA-N | [4][5] |
| Canonical SMILES | C1CC(N(C1)S(=O)(=O)CC2=CC=CC=C2)N | [5] |
| XLogP3 | 0.6 | [4] |
| Topological Polar Surface Area | 71.8 Ų | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
Strategic Synthesis Pathway
While multiple strategies exist for the synthesis of 3-aminopiperidine scaffolds, a common and reliable approach for N-sulfonylated derivatives involves a multi-step sequence starting from a suitable precursor like 3-aminopiperidine or its protected forms. The synthesis of 1-(Phenylmethane)sulfonylpiperidin-3-amine can be logically broken down into two primary stages: protection of the exocyclic amine and subsequent sulfonylation of the piperidine nitrogen.
Causality Behind the Synthetic Strategy:
The rationale for this staged approach is rooted in the differential reactivity of the two nitrogen atoms. The secondary amine within the piperidine ring is generally more nucleophilic than the primary exocyclic amine. However, to ensure selective and high-yield sulfonylation at the ring nitrogen without competing side reactions (such as bis-sulfonylation or sulfonamide formation at the 3-amino group), a protection strategy is essential. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the 3-amino group due to its stability under the basic conditions required for sulfonylation and its facile removal under acidic conditions, which do not affect the newly formed sulfonamide bond.
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Caption: General workflow for synthesizing the target compound.
Experimental Protocol: Synthesis of 1-(Phenylmethane)sulfonylpiperidin-3-amine
Objective: To prepare 1-(Phenylmethane)sulfonylpiperidin-3-amine from a commercially available 3-aminopiperidine precursor.
Part 1: Boc-Protection of 3-Aminopiperidine
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Setup: To a stirred solution of 3-aminopiperidine dihydrochloride (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of water and dioxane, add a base like triethylamine (TEA) or sodium bicarbonate (3.0 equiv.) to neutralize the hydrochloride salt.
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Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in the same solvent dropwise over 30 minutes.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, dilute the mixture with water and extract the aqueous phase with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: The resulting crude tert-butyl (piperidin-3-yl)carbamate can be purified by flash column chromatography on silica gel to yield the pure intermediate.
Part 2: Sulfonylation of the Piperidine Nitrogen
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Setup: Dissolve the purified tert-butyl (piperidin-3-yl)carbamate (1.0 equiv.) in anhydrous DCM or tetrahydrofuran (THF). Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 equiv.).
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Reagent Addition: Cool the solution to 0 °C. Add phenylmethanesulfonyl chloride (benzylsulfonyl chloride, 1.2 equiv.) portion-wise, maintaining the temperature below 5 °C.
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Reaction: Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.
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Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.
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Purification: The crude protected product, tert-butyl (1-(benzylsulfonyl)piperidin-3-yl)carbamate, is purified via flash chromatography.
Part 3: Boc-Deprotection
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Setup: Dissolve the purified protected intermediate from Part 2 in a minimal amount of DCM.
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Reagent Addition: Add an excess of trifluoroacetic acid (TFA) (typically 5-10 equivalents) or a saturated solution of hydrogen chloride (HCl) in dioxane.
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Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.
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Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
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Isolation: Dissolve the residue in a minimal amount of water and basify to a pH of >10 with a 2M NaOH solution. Extract the free amine product into DCM or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 1-(Phenylmethane)sulfonylpiperidin-3-amine, typically as an oil or a low-melting solid.
Applications in Drug Discovery and Development
While direct biological activity data for 1-(Phenylmethane)sulfonylpiperidin-3-amine is not extensively published, its value lies in its role as a versatile intermediate for constructing more complex molecules with therapeutic potential. The primary amine serves as a handle for introducing various pharmacophores, while the benzylsulfonyl moiety can act as a key binding element or a structural anchor.
Role as a Scaffold for Bioactive Molecules:
The 3-aminopiperidine core is a key structural feature in many pharmaceutical drugs. For instance, enantiomerically pure (R)-3-aminopiperidine is a crucial intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-IV) inhibitors like Alogliptin and Linagliptin, which are used for treating type II diabetes. The N-substituent on the piperidine ring is critical for modulating the potency and selectivity of these inhibitors.
The N-benzylsulfonyl group in the title compound provides a distinct chemical vector compared to the N-benzyl or other alkyl groups often seen in related intermediates. Sulfonamides are a cornerstone of drug design, known for their ability to act as hydrogen bond acceptors and to occupy specific pockets in enzyme active sites or receptors. This makes 1-(Phenylmethane)sulfonylpiperidin-3-amine a highly attractive building block for synthesizing novel inhibitors or modulators for various targets, including:
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Kinase Inhibitors: The sulfonamide group can mimic phosphate interactions.
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Protease Inhibitors: The piperidine ring can occupy hydrophobic pockets, while the amine can be functionalized to target the active site.
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GPCR Ligands: The overall structure can be elaborated to create potent and selective antagonists or agonists.
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Caption: Role of the compound in drug discovery logic.
Safety, Handling, and Storage
As with all amine-containing compounds, 1-(Phenylmethane)sulfonylpiperidin-3-amine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory system.
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and acids. For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
Conclusion
1-(Phenylmethane)sulfonylpiperidin-3-amine (CAS 1019527-84-4) is a strategically important chemical intermediate whose value is defined by its bifunctional nature. The presence of a reactive primary amine and a structurally significant N-benzylsulfonyl group on a privileged piperidine scaffold makes it a high-potential building block for combinatorial chemistry and targeted drug discovery campaigns. The synthetic protocols outlined in this guide provide a reliable pathway for its preparation, enabling researchers to leverage its unique chemical architecture for the development of next-generation therapeutics.
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